molecular formula C12H17ClN2 B1367604 3-(2-Chlorophenyl)-1-ethylpiperazine

3-(2-Chlorophenyl)-1-ethylpiperazine

货号: B1367604
分子量: 224.73 g/mol
InChI 键: KCUSNCLJEYORCP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Chlorophenyl)-1-ethylpiperazine is a useful research compound. Its molecular formula is C12H17ClN2 and its molecular weight is 224.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Applications

Synthesis and Reagent Use

3-(2-Chlorophenyl)-1-ethylpiperazine serves as a significant building block in organic synthesis. It is utilized for constructing more complex molecules, acting as a reagent in various chemical reactions. Its ability to undergo oxidation, reduction, and substitution makes it versatile for producing a range of derivatives with functional groups such as hydroxyl or carbonyl.

Table 1: Chemical Reactions Involving this compound

Reaction TypeConditionsProduct Type
OxidationPotassium permanganateOxidized derivatives
ReductionLithium aluminum hydrideReduced derivatives
SubstitutionNucleophiles in baseSubstituted derivatives

Biological Applications

Pharmacological Research

Research has indicated that this compound exhibits potential biological activities, particularly as an antidepressant or anxiolytic agent. Its influence on serotonin receptors suggests possible therapeutic effects in treating mood disorders.

Case Study: Antidepressant Activity

In a study examining the compound's pharmacological profile, it was found to significantly enhance serotonin receptor activity, leading to increased serotonin levels in animal models. This suggests its potential utility in developing new antidepressants.

Medical Applications

Therapeutic Development

The compound is explored for its therapeutic effects targeting specific receptors or enzymes. Its interaction with D2 and D3 dopamine receptors has been documented, indicating its potential in treating neurological disorders such as Parkinson's disease .

Table 2: Therapeutic Potentials of this compound

Target ReceptorPotency (nM)Potential Application
D241Neurological disorders
D35.57Mood disorders

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is used as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its role in the production of complex organic compounds underscores its importance in pharmaceutical development.

化学反应分析

Alkylation Reactions

The ethylpiperazine moiety undergoes alkylation at its secondary amine sites. A representative reaction involves quaternization with alkyl halides:

Reaction Conditions Reagents Yield Mechanism
Methyl iodide additionEthanol, reflux (6 hr)Methyl iodide, NaHCO₃72% SN2 nucleophilic substitution at tertiary nitrogen
Benzyl chloride reactionDMF, 80°C (12 hr)Benzyl chloride, K₂CO₃68%Base-assisted deprotonation followed by alkylation

Key findings:

  • Steric hindrance from the 2-chlorophenyl group reduces reaction rates compared to unsubstituted piperazines.

  • Electron-withdrawing effects of the chlorine atom enhance electrophilic susceptibility at the piperazine nitrogen .

Acylation Reactions

The secondary amine reacts with acyl chlorides or anhydrides to form amides:

Reaction Conditions Reagents Yield Notes
AcetylationCH₂Cl₂, RT (2 hr)Acetyl chloride, Et₃N85%Forms stable N-acetyl derivative
BenzoylationTHF, 0°C → RT (4 hr)Benzoyl chloride, DMAP78% Requires catalytic DMAP for efficiency

Mechanistic insight:

  • Acylation proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon.

  • Competitive O-acylation is absent due to the absence of hydroxyl groups in the parent compound .

Cyclization Reactions

Under high-temperature conditions, the compound forms fused heterocycles:

Reaction Conditions Product Yield
Intramolecular cyclizationToluene, 110°C (8 hr)Quinoxaline derivative63%
With malononitrileEtOH, reflux (5 hr)Pyrazine-carbonitrile hybrid58%

Notable observations:

  • Cyclization is facilitated by the electron-deficient nature of the chlorophenyl ring .

  • Byproducts include dimeric species when stoichiometry is uncontrolled .

Nucleophilic Aromatic Substitution

The 2-chlorophenyl group participates in palladium-catalyzed cross-couplings:

Reaction Catalyst Conditions Yield
Suzuki couplingPd(PPh₃)₄DME/H₂O, 90°C74%
Buchwald-Hartwig aminationPd₂(dba)₃/XantphosToluene, 100°C68%

Critical parameters:

  • Catalyst loading ≤ 5 mol% prevents decomposition of the piperazine ring.

  • Electron-rich arylboronic acids show higher coupling efficiency .

Oxidation and Reduction

Reaction Type Reagents Product Yield
N-OxidationmCPBA, CH₂Cl₂Piperazine N-oxide82%
Chlorophenyl reductionH₂, Pd/C (10%)3-Phenyl-1-ethylpiperazine89%

Safety note:

  • N-Oxidation with mCPBA requires strict temperature control (< 0°C) to avoid over-oxidation .

Comparative Reactivity Data

Reaction Class Average Yield Rate (k, M⁻¹s⁻¹)
Alkylation70%1.2 × 10⁻³
Acylation81%3.8 × 10⁻³
Cross-coupling71%2.1 × 10⁻⁴

Data trends indicate superior acylation kinetics due to lower steric demands compared to alkylation .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-Chlorophenyl)-1-ethylpiperazine, and how can researchers optimize reaction conditions?

  • The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves introducing substituents (e.g., chlorophenyl groups) to the piperazine backbone using reagents like HOBt and TBTU for amide bond formation, as seen in analogous piperazine derivatives . Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature (room temperature to 80°C), and stoichiometric ratios of reactants (1:1.1 molar ratio of amine to carboxylic acid) to enhance yields .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Techniques include:

  • NMR spectroscopy : Analyze chemical shifts for the ethyl group (~δ 1.2 ppm for CH3) and aromatic protons (δ 7.2–7.5 ppm for chlorophenyl) .
  • X-ray crystallography : Resolve bond angles and stereochemistry, as demonstrated for structurally related 1-(2-fluorophenyl)piperazine derivatives .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z 239.1) .

Q. What in vitro assays are suitable for initial structure-activity relationship (SAR) studies of this compound?

  • Use receptor binding assays (e.g., serotonin or dopamine receptors) to assess affinity changes when modifying substituents. For example, replacing the ethyl group with bulkier alkyl chains may alter selectivity, as observed in SAR studies of 1-[[2-(4-chlorophenyl)cyclohexenyl]methyl]piperazine derivatives . Dose-response curves (1 nM–10 µM) and IC50 calculations are critical for comparing analogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?

  • Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Strategies include:

  • Purity validation : Use HPLC (≥95% purity threshold) and elemental analysis .
  • Standardized protocols : Adopt consensus assays (e.g., NIH’s Psychoactive Drug Screening Program) .
  • Meta-analysis : Compare data from public repositories like the Protein Data Bank to identify trends .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Intermediate purification : Flash chromatography (silica gel, hexane/EtOAc gradient) after each step reduces side products .
  • Catalytic optimization : Use Pd/C for hydrogenation or phase-transfer catalysts for alkylation .
  • Scale-up adjustments : Maintain low temperatures (–20°C) during sensitive steps (e.g., nitro group reduction) to prevent decomposition .

Q. How can computational models predict the pharmacokinetic properties of this compound?

  • Tools like MOE (Molecular Operating Environment) calculate:

  • Lipophilicity (LogP) : Predicted ~3.2, indicating moderate blood-brain barrier penetration .
  • Metabolic stability : CYP450 isoform interactions (e.g., CYP2D6 inhibition risk) via docking simulations .
  • Solubility : ESOL model estimates ~0.1 mg/mL, suggesting formulation challenges . Validate with in vitro hepatocyte assays and PAMPA permeability tests .

Q. Methodological Notes

  • Safety : Follow OSHA HCS guidelines for handling chlorinated compounds, including PPE (gloves, goggles) and fume hood use .
  • Data Reproducibility : Deposit crystallographic data in public databases (e.g., CCDC) for peer validation .

属性

分子式

C12H17ClN2

分子量

224.73 g/mol

IUPAC 名称

3-(2-chlorophenyl)-1-ethylpiperazine

InChI

InChI=1S/C12H17ClN2/c1-2-15-8-7-14-12(9-15)10-5-3-4-6-11(10)13/h3-6,12,14H,2,7-9H2,1H3

InChI 键

KCUSNCLJEYORCP-UHFFFAOYSA-N

规范 SMILES

CCN1CCNC(C1)C2=CC=CC=C2Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。